6-Butylchrysene
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Overview
Description
6-Butylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C22H20 and a molecular weight of 284.39 g/mol . It is a derivative of chrysene, which is known for its carcinogenic properties . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the carcinogenic nature of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Butylchrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Hydrogenation can reduce the aromatic rings to form partially or fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of chrysenequinone and other oxygenated derivatives.
Reduction: Formation of tetrahydro-6-butylchrysene.
Substitution: Introduction of alkyl or acyl groups at various positions on the aromatic rings.
Scientific Research Applications
6-Butylchrysene is primarily used in scientific research, particularly in the following areas:
Chemistry: Studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigating the biological effects and potential carcinogenicity of polycyclic aromatic hydrocarbons.
Medicine: Exploring its potential as a model compound for studying the metabolism and toxicity of similar carcinogenic compounds.
Industry: Used as a reference material in analytical chemistry and environmental monitoring.
Mechanism of Action
The mechanism of action of 6-Butylchrysene involves its interaction with cellular components, leading to various biological effects. It is known to bind to DNA, forming adducts that can cause mutations and potentially lead to cancer . The compound’s metabolism involves the activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules .
Comparison with Similar Compounds
Chrysene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with well-documented carcinogenicity.
6-Methylchrysene: A methylated derivative of chrysene with similar properties.
Uniqueness of 6-Butylchrysene: this compound is unique due to the presence of a butyl group, which can influence its chemical reactivity and biological effects. The butyl group can affect the compound’s solubility, making it more lipophilic compared to its parent compound, chrysene .
Properties
IUPAC Name |
6-butylchrysene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20/c1-2-3-8-17-15-22-18-10-5-4-9-16(18)13-14-21(22)20-12-7-6-11-19(17)20/h4-7,9-15H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKMLMKECCWEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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